molecular formula C18H22ClN3O3 B4035965 3-(2-CHLOROPHENYL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE

3-(2-CHLOROPHENYL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4035965
M. Wt: 363.8 g/mol
InChI Key: GVIZWIYETLNLHI-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-12-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and an oxazole ring

Scientific Research Applications

3-(2-Chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-12-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-12-oxazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-12-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-12-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds share the chlorophenyl and morpholine groups but differ in the presence of the oxazole ring.

    N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide: This compound has a similar structure but lacks the oxazole ring and has different substituents.

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-12-oxazole-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxazole ring, in particular, contributes to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-13-16(17(21-25-13)14-5-2-3-6-15(14)19)18(23)20-7-4-8-22-9-11-24-12-10-22/h2-3,5-6H,4,7-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIZWIYETLNLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-CHLOROPHENYL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(2-CHLOROPHENYL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2-CHLOROPHENYL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2-CHLOROPHENYL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(2-CHLOROPHENYL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
3-(2-CHLOROPHENYL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE

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